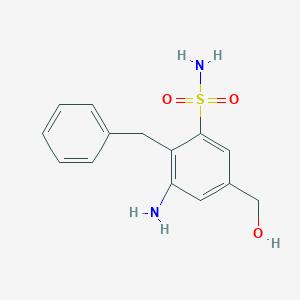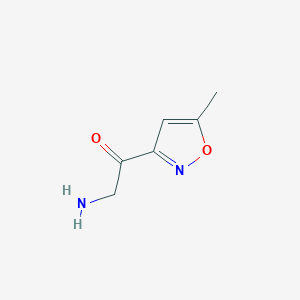
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C5H8N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 3-azidomethyl-5-methyl-1,2-oxazole with sodium borohydride in the presence of triethylamine and isopropanol. The reaction is carried out at room temperature, and the product is obtained after purification .
Another method involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methyl isoxazole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, molecular iodine for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides. These products have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one include:
- 3-Aminomethyl-5-methylisoxazole
- (5-Methyl-1,2-oxazol-3-yl)methanamine
- (5-Methylisoxazol-3-yl)methylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the isoxazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-amino-1-(5-methyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3,7H2,1H3 |
InChI-Schlüssel |
QRTAOROOEKFNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


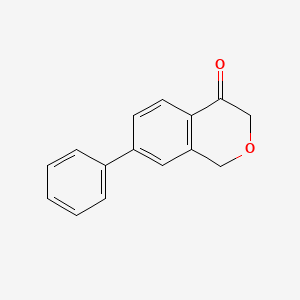
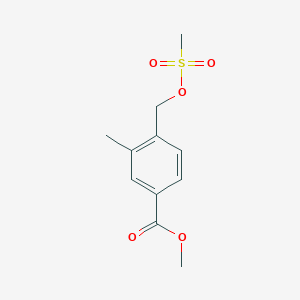
![ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B8607802.png)
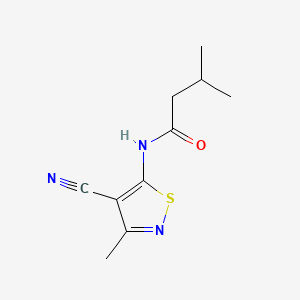

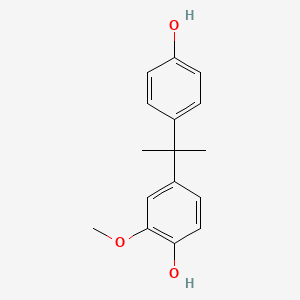
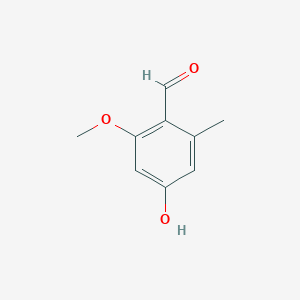
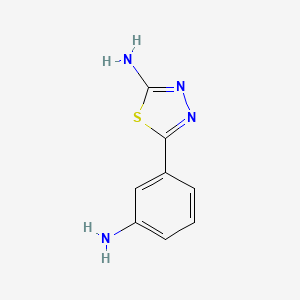
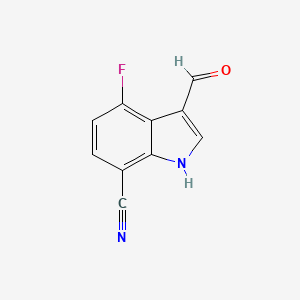
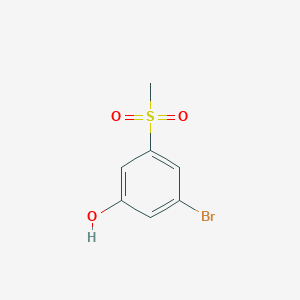
![2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate](/img/structure/B8607886.png)
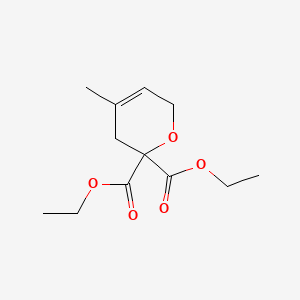
![11-Ethyl-7-methylspiro[5,5]undec-8-en-1-one](/img/structure/B8607899.png)
